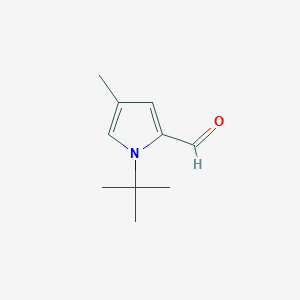

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group at the first position, a methyl group at the fourth position, and an aldehyde group at the second position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with 4-methyl-2-pyrrolecarboxaldehyde under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms.

Chemical Reactions Analysis

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl and methyl groups can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carboxylic acid, while reduction yields 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-methanol.

Scientific Research Applications

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

1-(tert-Butyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: This compound has an additional methyl group at the fifth position, which may affect its reactivity and biological activity.

1-(tert-Butyl)-4-methyl-1H-pyrrole-3-carboxylic acid:

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-methanol:

Biological Activity

1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrrole ring substituted with a tert-butyl group and an aldehyde functional group. The synthesis typically involves the reaction of tert-butyl derivatives with appropriate aldehydes under controlled conditions to yield the desired pyrrole derivative.

Antimicrobial Properties

Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain pyrrole derivatives had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against these pathogens, indicating potent antibacterial properties .

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular activity. Research indicates that modifications in the pyrrole structure can enhance activity against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies suggest that electron-withdrawing groups significantly improve the potency of these compounds . In particular, derivatives with specific substitutions on the pyrrole ring have demonstrated MIC values lower than 0.016 µg/mL against M. tuberculosis .

Anticancer Potential

Pyrrole derivatives are also being explored for their anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, studies have shown that certain pyrrole compounds can inhibit key signaling pathways involved in cancer cell proliferation, making them potential candidates for further development as anticancer agents .

Case Study: Antimicrobial Efficacy

A recent study evaluated a series of pyrrole derivatives, including this compound, for their antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of pyrrole derivatives. For instance, one study reported that a related compound showed favorable pharmacokinetic properties with a half-life of approximately 80 minutes and good oral bioavailability (42%) when administered in vivo . Furthermore, toxicity assessments revealed that many pyrrole derivatives possess low cytotoxicity profiles (IC50 > 64 µg/mL), suggesting a favorable safety margin for therapeutic applications .

Data Summary

| Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | 3.12 - 12.5 | >64 | Effective against S. aureus and E. coli |

| Antitubercular | <0.016 | Not specified | Potent against drug-resistant strains |

| Anticancer | Not specified | Not specified | Induces apoptosis in cancer cells |

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-tert-butyl-4-methylpyrrole-2-carbaldehyde |

InChI |

InChI=1S/C10H15NO/c1-8-5-9(7-12)11(6-8)10(2,3)4/h5-7H,1-4H3 |

InChI Key |

LKVSFMGWOOFUEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=C1)C=O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.